molecular formula C15H20OSi B6222940 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one CAS No. 2768327-46-2

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one

Cat. No. B6222940
CAS RN: 2768327-46-2
M. Wt: 244.4
InChI Key:
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Description

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is a synthetic compound belonging to the class of organic compounds known as silylspiroheptanones. This compound is a silyl-substituted spiroheptanone, which is a seven-membered ring containing two oxygen atoms and two nitrogen atoms. It is widely used in chemical synthesis and has several applications in research and industry.

Scientific Research Applications

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand in coordination chemistry. In organic synthesis, this compound can be used to synthesize a variety of other organic compounds, including those containing nitrogen and oxygen atoms. In enzyme inhibition studies, this compound has been shown to inhibit several enzymes, including cytochrome P450s and other oxidoreductases. In coordination chemistry, this compound can be used to bind metal ions, such as iron, cobalt, and nickel, and has been used as a ligand in a variety of complexation reactions.

Mechanism of Action

The exact mechanism of action of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is not yet fully understood. However, it is believed that this compound interacts with the target enzyme or substrate through a variety of mechanisms, including covalent binding, hydrogen bonding, and hydrophobic interactions. In enzyme inhibition studies, this compound has been shown to interact with the active site of the enzyme, blocking the enzyme's ability to bind its substrate. In coordination chemistry, this compound can interact with metal ions through electrostatic and covalent interactions, forming complexes with the metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one are not yet fully understood. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including cytochrome P450s and other oxidoreductases. In addition, this compound has been shown to interact with metal ions, forming complexes that can potentially affect the function of proteins and other macromolecules. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The use of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one in laboratory experiments offers several advantages. This compound is relatively stable and can be synthesized in a variety of ways, making it a versatile reagent for organic synthesis. In addition, this compound can be used to inhibit enzymes, bind metal ions, and form complexes, making it a useful tool for a variety of biochemical and physiological studies. However, this compound can also be toxic and should be handled with caution.

Future Directions

The use of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one in research and industry is still in its early stages. Future research should focus on further understanding the biochemical and physiological effects of this compound and exploring its potential applications in medicine and other fields. Additionally, further studies should be conducted to explore the potential toxicity of this compound and to develop methods to synthesize it more efficiently and safely. Finally, further research should be done to explore the potential use of this compound as a reagent in organic synthesis and as a ligand in coordination chemistry.

Synthesis Methods

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of dimethyl(phenyl)silyl chloride with an amine, such as ethylenediamine or triethylamine, in the presence of a base. The reaction proceeds via a nucleophilic substitution reaction, with the amine acting as the nucleophile and the chloride acting as the leaving group. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, and the reaction conditions can be varied depending on the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one involves the reaction of a spirocyclic ketone with a phenylsilane reagent in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Spirocyclic ketone", "Phenylsilane reagent", "Lewis acid catalyst" ], "Reaction": [ "Add the spirocyclic ketone to a reaction flask", "Add the phenylsilane reagent to the reaction flask", "Add the Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

2768327-46-2

Product Name

3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one

Molecular Formula

C15H20OSi

Molecular Weight

244.4

Purity

95

Origin of Product

United States

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